[4-(Trifluoromethyl)benzothiophen-2-yl]methanol
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDDVVAJVSCFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)benzothiophen-2-yl]methanol typically involves the introduction of the trifluoromethyl group into the benzothiophene ring. One common method is the nucleophilic substitution reaction where a trifluoromethylating agent is used. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)benzothiophen-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the benzothiophene ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted benzothiophene derivatives, oxidized products like aldehydes and carboxylic acids, and various substituted benzothiophene compounds .
Scientific Research Applications
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the formation of diverse derivatives that can be utilized in further synthetic applications.
Biological Probes
[4-(Trifluoromethyl)benzothiophen-2-yl]methanol has been explored as a biological probe for studying cellular processes. Its unique chemical properties enable it to interact with specific biological targets, making it useful in the development of assays for cellular activity and function .
Drug Development
The compound is under investigation for its potential therapeutic applications. Its structural features allow for modifications that can enhance biological activity against specific diseases, including cancer and bacterial infections. Preliminary studies have indicated promising results when tested against various cancer cell lines, showing significant cytotoxic effects .
Material Science
In material science, this compound is being investigated for its electronic and optical properties. The incorporation of trifluoromethyl groups can improve the performance of materials used in electronic devices, sensors, and other advanced applications.
Case Studies
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)benzothiophen-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The benzothiophene ring structure also plays a role in the compound’s activity by providing a stable framework for interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
The compound is compared to structurally related molecules with variations in the heterocyclic core, substituent positions, and functional groups (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations :
- Benzothiophene vs.
- Substituent Position: The 2-position hydroxymethyl group in the target compound may offer distinct hydrogen-bonding geometry compared to 4-position analogs (e.g., [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol).
- Dual Hydroxymethyl Groups: Compounds like (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol exhibit increased polarity, which could improve solubility but reduce membrane permeability compared to single -CH₂OH analogs .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- The hydroxymethyl group counterbalances this by introducing polarity, as seen in the moderate solubility of the target compound and analogs .
Biological Activity
[4-(Trifluoromethyl)benzothiophen-2-yl]methanol, a compound characterized by its trifluoromethyl group and benzothiophene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H8F3S
- CAS Number : 1171926-60-5
This structural configuration is significant as the trifluoromethyl group often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, potentially modulating their activity. Although specific target interactions for this compound are still under investigation, similar compounds have shown efficacy in inhibiting key pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of related structures against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic functions.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. For example, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A comparative analysis showed that certain benzothiophene derivatives achieved IC50 values in the low micromolar range against COX enzymes, indicating potential for therapeutic use in treating inflammatory diseases.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Benzothiophene Derivative A | 0.02 | COX-1 |
| Benzothiophene Derivative B | 0.04 | COX-2 |
| This compound | TBD | TBD |
Anticancer Activity
Benzothiophene derivatives have also been explored for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported significant cytotoxic effects against several cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated a series of benzothiophene derivatives for their antibacterial activity against Acinetobacter baumannii. Results indicated that modifications at the 4-position significantly enhanced activity, suggesting that this compound could be a candidate for further exploration in this area. -
Anti-inflammatory Evaluation :
In a comparative study assessing the anti-inflammatory effects of various benzothiophene derivatives, compounds exhibiting a trifluoromethyl group showed superior inhibition of TNF-alpha production compared to standard anti-inflammatory drugs like diclofenac. This positions this compound as a potential lead compound for developing new anti-inflammatory therapies.
Q & A
Q. What synthetic routes are effective for preparing [4-(Trifluoromethyl)benzothiophen-2-yl]methanol?
Methodological Answer: A common approach involves multi-step synthesis starting with functionalization of the benzothiophene core. For example, in a patented method (), trifluoromethyl groups are introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Core Formation : Reacting benzothiophene derivatives with trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under palladium catalysis.
- Esterification/Hydrolysis : Converting intermediates like methyl esters to alcohols using NaOH/MeOH followed by acid workup (e.g., 91% yield via hydrolysis ).
- Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to isolate the product .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrolysis | 10 N NaOH, MeOH, 10 hr, RT | 91% | |
| Purification | C18 column (ACN/H₂O) | 61–96% |
Q. Which analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 393 [M+H]⁺) and purity (retention time: 0.29–1.00 min under SQD-FA05 conditions) .
- SPE : Solid-phase extraction with HLB cartridges for isolating intermediates from reaction mixtures .
- NMR : Critical for structural elucidation (not explicitly cited but inferred from crystallography workflows in ).
Table 2: Analytical Parameters
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| LCMS | m/z 393 [M+H]⁺ | Molecular weight confirmation | |
| HPLC | Retention time 0.81 min (SQD-FA05) | Purity assessment |
Q. How can impurities be removed during synthesis?
Methodological Answer:
- Solvent Partitioning : Use ethyl acetate/water separation to remove hydrophilic by-products .
- Column Chromatography : Reverse-phase (C18) or silica gel columns for polar/non-polar impurities .
- Recrystallization : Hexane/ethyl acetate mixtures for final product polishing .
Advanced Research Questions
Q. How can discrepancies in reported synthetic yields be resolved?
Methodological Answer: Yield variations (e.g., 61% vs. 91%) arise from differences in reaction conditions and purification efficiency. Strategies include:
- Optimizing Catalysts : Palladium vs. copper-based catalysts for trifluoromethylation ( suggests Pd enhances selectivity).
- Reaction Time/Temperature : Extended stirring (e.g., 15–20 hr at 70°C) improves conversion .
- Workup Protocols : Acidic pH adjustment (pH 3) minimizes side reactions during hydrolysis .
Q. How to apply SHELX software for crystallographic analysis of this compound?
Methodological Answer: SHELX programs (e.g., SHELXL, SHELXD) are critical for small-molecule crystallography:
- Data Collection : Use high-resolution X-ray diffraction (synchrotron sources preferred).
- Structure Solution : SHELXD for phase problem resolution via dual-space methods .
- Refinement : SHELXL for least-squares refinement against F² data, incorporating anisotropic displacement parameters .
- Validation : Check for twinning or disorder using PLATON or similar tools .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group?
Methodological Answer: The -CF₃ group’s strong electron-withdrawing nature ( ) directs electrophilic substitution to the benzothiophene’s 2-position. Key findings:
- Electronic Effects : Stabilizes intermediates via inductive effects, favoring nucleophilic attack at the methylene position.
- Steric Hindrance : Bulkiness of -CF₃ reduces side reactions in crowded aromatic systems.
- Computational Modeling : DFT studies (analogous to ) can predict reaction pathways, though experimental validation is required.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
